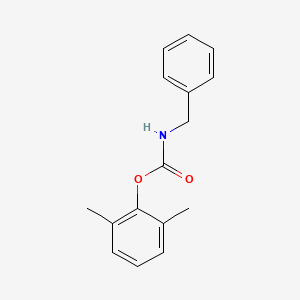
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester is a chemical compound with the molecular formula C17H19NO2. It is a member of the carbamate family, which are esters of carbamic acid. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester typically involves the reaction of 2,6-dimethylphenol with phenylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as indium triflate can further enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and ureas.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Carbamates and ureas.
Reduction: Amines.
Substitution: Various carbamate derivatives.
Applications De Recherche Scientifique
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a covalent bond with the active site. This inhibition can alter the enzyme’s activity, leading to various physiological effects. The compound’s ability to form stable carbamate linkages makes it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2,6-dimethylphenyl)methyl ester
- Carbamic acid, (2,6-dimethylphenyl)ethyl ester
- Carbamic acid, (2,4,6-trimethylphenyl)methyl ester
Uniqueness
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester is unique due to its specific structural features, which confer distinct reactivity and stability. Its 2,6-dimethylphenyl group provides steric hindrance, making it less susceptible to hydrolysis compared to other carbamates. This stability is advantageous in various applications, including drug development and industrial processes .
Propriétés
Numéro CAS |
118855-62-2 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl) N-benzylcarbamate |
InChI |
InChI=1S/C16H17NO2/c1-12-7-6-8-13(2)15(12)19-16(18)17-11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
QRUJBZHWKSSNAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OC(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


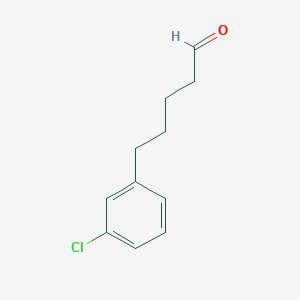
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
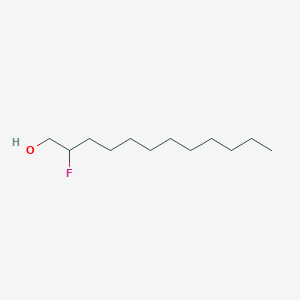
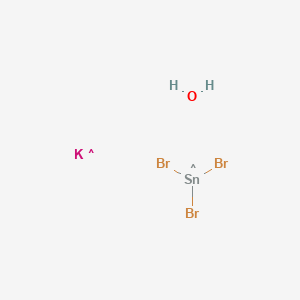

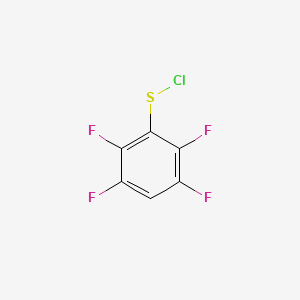
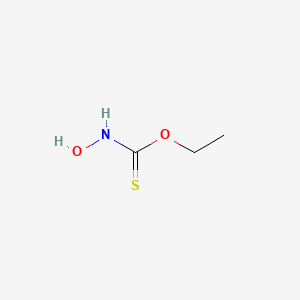
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
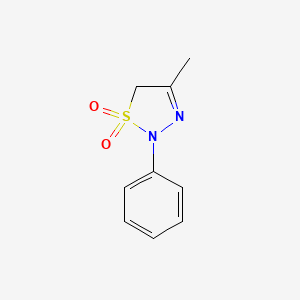

![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
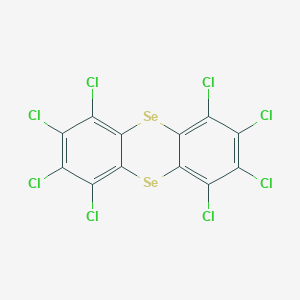
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
